1-Boc-3-amino-3-trifluoromethylpiperidine
Description
Structure
2D Structure
Properties
IUPAC Name |
tert-butyl 3-amino-3-(trifluoromethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F3N2O2/c1-9(2,3)18-8(17)16-6-4-5-10(15,7-16)11(12,13)14/h4-7,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNEXPUFWSRUNAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of 3-Aminopiperidine Derivatives
A common approach to obtain Boc-protected amino piperidines involves starting from 3-aminopiperidine or its derivatives, followed by Boc protection using di-tert-butyl dicarbonate (Boc2O) under basic conditions. This step is essential to protect the amino group during subsequent reactions.
Introduction of the Trifluoromethyl Group
The trifluoromethyl group can be introduced via:
- Electrophilic trifluoromethylation of suitable piperidine precursors.
- Use of trifluoromethylated starting materials or intermediates.
- Radical trifluoromethylation under controlled conditions.
Specific details on trifluoromethylation methods for this compound are limited in open literature, but analogous procedures involve reagents such as Togni’s reagent or Ruppert–Prakash reagent (CF3SiMe3).
Hydrogenation and Deprotection Steps
Hydrogenation catalyzed by palladium on carbon (Pd/C) under hydrogen atmosphere is frequently employed to reduce benzyl protecting groups or unsaturated intermediates, yielding the Boc-protected amine.
For example, benzyl 3-[(tert-butoxycarbonyl)amino]-1-piperidinecarboxylate can be hydrogenated using 10% Pd/C in ethanol under 1 atm hydrogen at room temperature for 14 hours to produce tert-butyl 3-piperidinylcarbamate with yields up to 91%.
Representative Synthetic Scheme Example
| Step | Starting Material / Intermediate | Reagents and Conditions | Product / Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | (R)-(1-benzylpiperidin-3-yl) carbamic acid tert-butyl ester | Pd/C (10%), H2 (1 atm), ethanol, 45°C, 3 h | tert-butyl (R)-piperidin-3-ylcarbamate | 91-97 | Hydrogenation to remove benzyl group |
| 2 | tert-butyl (R)-piperidin-3-ylcarbamate | Trifluoromethylation (specific conditions vary) | This compound | Not specified | Introduction of CF3 group via electrophilic or radical methods |
| 3 | Boc-protected intermediate | Boc protection/deprotection steps | Final Boc-protected amino trifluoromethyl piperidine | Variable | Protection stabilizes amine functionality |
Detailed Research Findings and Notes
The Boc protection step is typically performed using di-tert-butyl dicarbonate in the presence of a base such as triethylamine or sodium bicarbonate, yielding stable Boc-protected amines suitable for further transformations.
Hydrogenation using Pd/C and hydrogen gas is a mild and effective method to remove benzyl protecting groups without affecting the Boc group, as demonstrated in multiple synthetic routes for related piperidine derivatives.
The trifluoromethyl group introduction is a critical step that often requires specialized reagents and conditions. While detailed protocols for this compound are scarce, literature on related trifluoromethylated piperidines suggests the use of electrophilic trifluoromethylating agents or radical trifluoromethylation under controlled temperature and solvent conditions.
Purification typically involves crystallization or chromatographic techniques to isolate the Boc-protected product with high purity and yield.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions / Reagents | Outcome / Comments |
|---|---|---|
| Boc Protection | Boc2O, base (Et3N), solvent (DCM or MeOH), RT | High yield Boc-protected amine |
| Hydrogenation | Pd/C (10%), H2 (1 atm), ethanol, 25-45°C, 3-14 h | Efficient benzyl group removal, preserves Boc |
| Trifluoromethylation | Electrophilic CF3 reagents (e.g., Togni’s reagent), radical conditions | Key step for CF3 introduction; yield varies |
| Purification | Crystallization, filtration, vacuum drying | Pure crystalline product |
| Typical Yield Range | 70-97% (depending on step and conditions) | High efficiency in optimized routes |
Chemical Reactions Analysis
1-Boc-3-amino-3-trifluoromethylpiperidine undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common reagents used in these reactions include alkyl halides, acyl chlorides, and TFA. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antidiabetic Agents
One of the prominent applications of 1-Boc-3-amino-3-trifluoromethylpiperidine is in the development of dipeptidyl peptidase IV inhibitors, which are crucial in treating type 2 diabetes. This compound serves as a precursor for synthesizing several antidiabetic agents, including linagliptin and alogliptin. These inhibitors work by increasing insulin secretion and decreasing glucagon levels, thereby improving glycemic control in diabetic patients .
Antitumor Activity
Research has demonstrated that derivatives of piperidine, including those containing the this compound structure, exhibit promising anticancer properties. For instance, phenanthrene-based tylophorine analogs incorporating piperidine moieties have shown significant cytotoxicity against various human tumor cell lines. Mechanistic studies suggest that these compounds may inhibit key signaling pathways such as Akt and NF-kB, which are often upregulated in cancer .
Development of New Therapeutic Agents
The compound is also utilized in the synthesis of novel therapeutic agents targeting various diseases. For example, it has been involved in the preparation of benzoxazepine derivatives that act as potent inhibitors of CBP/P300 bromodomains, which play a role in several cancers and inflammatory diseases . Furthermore, modifications to the piperidine ring can lead to enhanced selectivity and potency against specific biological targets .
Structural Modifications for Enhanced Activity
The introduction of trifluoromethyl groups in compounds like this compound has been shown to improve lipophilicity and metabolic stability. These modifications can enhance the overall efficacy of drug candidates by improving their pharmacokinetic profiles, allowing for better absorption and distribution within biological systems .
Case Study 1: Dipeptidyl Peptidase IV Inhibitors
In a study focused on synthesizing dipeptidyl peptidase IV inhibitors, this compound was successfully used to create compounds that demonstrated significant inhibition against this enzyme, leading to improved blood glucose levels in diabetic models .
Case Study 2: Anticancer Compounds
Another study evaluated a series of piperidine derivatives for their anticancer activity against lung cancer cells. The incorporation of this compound into the structure resulted in enhanced cytotoxic effects compared to earlier lead compounds, indicating its potential as a scaffold for developing new anticancer drugs .
Mechanism of Action
The mechanism of action of 1-Boc-3-amino-3-trifluoromethylpiperidine involves its interaction with various molecular targets, depending on its application. In enzymatic reactions, it acts as a substrate, undergoing transformation by the enzyme. The trifluoromethyl group can influence the compound’s reactivity and binding affinity, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
The structural and functional properties of 1-Boc-3-amino-3-trifluoromethylpiperidine are best understood through comparison with analogous Boc-protected piperidine derivatives. Below is a detailed analysis:
Substituent Variations at the 3-Position
(a) Amino vs. Aminomethyl/Hydroxyl Substituents
- 1-Boc-3-aminomethyl-3-hydroxypiperidine (): Contains both aminomethyl (-CH₂NH₂) and hydroxyl (-OH) groups at the 3-position. However, the absence of -CF₃ reduces lipophilicity and electron-withdrawing effects. Applications: Useful in polar environments or where hydrophilic interactions are critical.
- (R)-1-Boc-3-piperidinamine (): Features a simple amino group without trifluoromethyl substitution. Molecular weight: 200.28 g/mol (lower than the trifluoromethyl variant, estimated ~297.26 g/mol). The R-configuration may influence stereoselective binding in biological targets.
(b) Trifluoromethyl vs. Aryl/Methyl Substituents
- 1-(tert-Butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid (): Contains a methyl (-CH₃) and carboxylic acid (-COOH) group. Carboxylic acid enhances acidity (pKa ~4-5), contrasting with the basic amino group (pKa ~9-10) in the target compound. Molecular formula: C₁₂H₂₁NO₄ (vs. C₁₀H₁₇F₃N₂O₂ for the trifluoromethyl variant).
Electronic and Steric Effects
- Trifluoromethyl Group: Strong electron-withdrawing effect reduces basicity of the adjacent amino group, altering reactivity in nucleophilic substitutions . Increases lipophilicity (logP ~2.5 estimated), enhancing membrane permeability compared to hydroxyl- or carboxyl-substituted analogues.
- Aminomethyl vs. Molecular weight: 322.42 g/mol () vs. ~297.26 g/mol for the target compound.
Biological Activity
1-Boc-3-amino-3-trifluoromethylpiperidine (CAS Number: 1408075-51-3) is a fluorinated piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring with a trifluoromethyl group and a Boc (tert-butoxycarbonyl) protecting group on the nitrogen. Its molecular formula is , and it has a molecular weight of approximately 201.25 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may act as an inhibitor or modulator of specific biochemical pathways, which can influence cellular functions such as:
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, potentially affecting drug metabolism.
- Receptor Modulation : The compound could interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
Antiviral Properties
Research indicates that fluorinated piperidines, including this compound, may exhibit antiviral properties. Studies have shown that certain derivatives can inhibit the activity of viral proteases, which are crucial for viral replication. For instance, fluorinated piperidines demonstrated significant inhibitory effects on the 3CLpro enzyme associated with coronaviruses, with IC50 values in the low micromolar range .
Cytokine Modulation
In vitro studies have suggested that this compound could modulate cytokine secretion in immune cells. For example, compounds similar to this compound have been shown to induce the secretion of pro-inflammatory cytokines such as IL-1β and TNF-α in human peripheral blood mononuclear cells (PBMCs) at specific concentrations . This suggests a potential role in enhancing immune responses.
Study on Fluorinated Piperidines
A study focused on the synthesis and biological evaluation of fluorinated piperidines found that modifications at the piperidine nitrogen significantly influenced their biological activities. In particular, derivatives with trifluoromethyl groups showed improved binding affinity to target proteins compared to their non-fluorinated counterparts . This highlights the importance of fluorination in enhancing the pharmacological profile of piperidine derivatives.
Cytokine Secretion Analysis
In another investigation, compounds structurally related to this compound were tested for their ability to induce cytokine secretion in PBMCs. Results indicated that these compounds could effectively stimulate the release of key cytokines involved in inflammatory responses, suggesting their potential application in treating inflammatory diseases .
Data Table: Biological Activity Summary
Q & A
Basic Questions
Q. What safety protocols are essential when handling 1-Boc-3-amino-3-trifluoromethylpiperidine in laboratory settings?
- Methodological Answer : Proper personal protective equipment (PPE) must be worn, including gloves, protective eyewear, and lab coats, to avoid skin/eye contact. Waste containing this compound should be segregated and disposed of via certified hazardous waste management services to prevent environmental contamination . Work should be conducted in a fume hood to minimize inhalation risks.
Q. How can researchers confirm the structural integrity and purity of this compound after synthesis or procurement?
- Methodological Answer : Analytical techniques such as ¹H/¹³C NMR (to verify stereochemistry and functional groups), HPLC (for purity assessment), and mass spectrometry (to confirm molecular weight) are critical. Cross-referencing spectral data with PubChem or peer-reviewed literature ensures accuracy. For example, inconsistencies in NMR peak splitting may indicate stereochemical impurities requiring column chromatography for resolution .
Q. What storage conditions optimize the stability of this compound?
- Methodological Answer : Store the compound in a desiccator at 2–8°C under inert gas (e.g., nitrogen) to prevent hydrolysis of the Boc group. Periodic purity checks via TLC or HPLC are recommended, especially if the compound is used in multi-step syntheses over extended periods .
Advanced Research Questions
Q. How should researchers address contradictions between experimental data (e.g., NMR vs. mass spectrometry) for this compound derivatives?
- Methodological Answer : Discrepancies may arise from residual solvents, isotopic interference, or degradation products. Perform high-resolution mass spectrometry (HRMS) to distinguish between isobaric species. For NMR conflicts, use 2D techniques (e.g., COSY, HSQC) to resolve overlapping signals. If impurities persist, optimize purification using gradient elution in flash chromatography .
Q. What strategies improve the synthetic yield of this compound in nucleophilic substitution reactions?
- Methodological Answer : Employ Design of Experiments (DOE) to optimize variables such as temperature (e.g., 0–25°C for Boc protection), solvent polarity (e.g., DCM vs. THF), and catalyst loading (e.g., DMAP for acylations). Monitor reaction progress via inline FTIR to detect intermediates. For trifluoromethyl group incorporation, consider using Ruppert-Prakash reagent (TMSCF₃) under anhydrous conditions .
Q. How can computational models predict the solubility and permeability of this compound in drug discovery pipelines?
- Methodological Answer : Use XLogP3 values (e.g., ~1.9 for similar piperidine derivatives) to estimate lipophilicity and topological polar surface area (TPSA) (e.g., 46.6 Ų) to assess membrane permeability. Validate predictions with in vitro assays:
- Solubility : Shake-flask method in PBS (pH 7.4) at 25°C.
- Permeability : Caco-2 cell monolayer assay .
Q. What methodologies mitigate batch-to-batch variability in pharmacological studies involving this compound?
- Methodological Answer : Request supplier-provided QC data (e.g., HPLC chromatograms, residual solvent analysis). For in-house syntheses, standardize reaction workup (e.g., quenching, extraction) and implement quality-by-design (QbD) principles. For bioassays, pre-test batches in pilot experiments to adjust concentrations based on peptide content analysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
